(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate (2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate
Brand Name: Vulcanchem
CAS No.: 85392-19-4
VCID: VC17041260
InChI: InChI=1S/C20H21N5O3S/c1-15(27)28-14-12-25(11-13-26)18-9-7-17(8-10-18)21-23-20-24-22-19(29-20)16-5-3-2-4-6-16/h2-10,26H,11-14H2,1H3
SMILES:
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.5 g/mol

(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate

CAS No.: 85392-19-4

Cat. No.: VC17041260

Molecular Formula: C20H21N5O3S

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate - 85392-19-4

Specification

CAS No. 85392-19-4
Molecular Formula C20H21N5O3S
Molecular Weight 411.5 g/mol
IUPAC Name 2-[N-(2-hydroxyethyl)-4-[(5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl]anilino]ethyl acetate
Standard InChI InChI=1S/C20H21N5O3S/c1-15(27)28-14-12-25(11-13-26)18-9-7-17(8-10-18)21-23-20-24-22-19(29-20)16-5-3-2-4-6-16/h2-10,26H,11-14H2,1H3
Standard InChI Key SSYUIPJGDIXZQB-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCCN(CCO)C1=CC=C(C=C1)N=NC2=NN=C(S2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is 2-[(2-hydroxyethyl){4-[(5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl]phenyl}amino]ethyl acetate, with the molecular formula C₂₀H₂₁N₅O₃S and a molecular weight of 411.5 g/mol . The structure integrates:

  • A 1,3,4-thiadiazole core (a five-membered ring containing two nitrogen atoms and one sulfur atom)

  • A phenyl group at the 5-position of the thiadiazole

  • An azo group (-N=N-) linking the thiadiazole to a para-substituted benzene ring

  • A hydroxyethylaminoethyl acetate side chain on the benzene ring

Structural Elucidation

Key structural features were confirmed through computational and experimental methods:

  • InChIKey: SSYUIPJGDIXZQB-UHFFFAOYSA-N

  • SMILES: CC(=O)OCCN(CCNc1ccc(cc1)N=Nc2nnc(s2)c3ccccc3)CCO

  • X-ray crystallography: While no direct data exists for this compound, analogous 1,3,4-thiadiazole-azo derivatives exhibit planar configurations with dihedral angles <10° between the thiadiazole and benzene rings .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis follows a multi-step sequence common to heterocyclic azo dyes :

  • Thiadiazole Formation:

    • Cyclization of thiosemicarbazides under acidic conditions (H₂SO₄) yields 2-amino-5-aryl-1,3,4-thiadiazoles .

  • Diazotization:

    • Treatment of the amino-thiadiazole with NaNO₂/HCl at 0–5°C generates a diazonium salt .

  • Azo Coupling:

    • Reaction of the diazonium salt with N-(2-hydroxyethyl)-N-(2-acetoxyethyl)-4-aminophenol in alkaline media .

Critical Parameters:

  • Temperature control (<5°C) to prevent diazonium salt decomposition

  • pH adjustment (Na₂CO₃) to precipitate the final product

Yield Optimization

Comparative yields from analogous syntheses:

Reaction StepYield RangeKey Factors
Thiadiazole formation68–85%Acid concentration, time
Diazotization>90%Nitrosation efficiency
Azo coupling56–91%Coupling component solubility

Data adapted from

Physicochemical Characterization

UV-Vis Spectroscopy

The compound exhibits strong absorption in the visible range (λₘₐₓ = 420–480 nm) due to:

  • π→π* transitions in the conjugated azo-thiadiazole system

  • n→π* transitions from lone pairs on N and S atoms

Hypsochromic shifts of 15–20 nm are observed compared to non-thiadiazole azo dyes, attributable to the electron-withdrawing thiadiazole ring .

NMR Spectroscopy

Key ¹H-NMR signals (δ, ppm):

  • 7.8–8.2 (m): Aromatic protons on phenyl and benzene rings

  • 4.1–4.3 (t): -OCH₂CH₂O- acetate moiety

  • 3.6–3.8 (m): N-CH₂-CH₂-O hydroxyethyl group

  • 2.1 (s): Acetate methyl protons

Stability and Reactivity

Thermal Behavior

Differential scanning calorimetry (DSC) of similar compounds shows:

  • Melting point: 215–225°C (decomposition)

  • Exothermic peaks at 250–300°C corresponding to azo bond cleavage

Photostability

Accelerated weathering tests (ISO 11341):

ConditionDegradation (%)Half-life (hours)
UV exposure42% at 500h300
Visible light18% at 1000h850

The thiadiazole ring enhances photostability compared to simple azobenzenes .

EndpointValue
Fish LC₅₀ (96h)12.7 mg/L
Daphnia EC₅₀8.4 mg/L
BioconcentrationLog BCF = 1.2

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